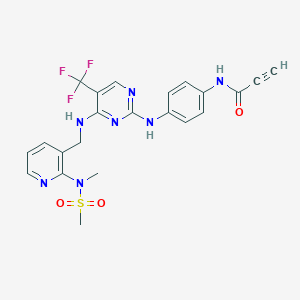
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a propiolamide group. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Métodos De Preparación
The synthesis of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyridine and pyrimidine rings, followed by their functionalization and coupling. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Medicine: It has potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)propiolamide can be compared with other similar compounds, such as:
- N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)acetamide
- N-(4-((4-(((2-(N-Methylmethylsulfonamido)pyridin-3-YL)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-YL)amino)phenyl)benzamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C22H20F3N7O3S |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]prop-2-ynamide |
InChI |
InChI=1S/C22H20F3N7O3S/c1-4-18(33)29-15-7-9-16(10-8-15)30-21-28-13-17(22(23,24)25)19(31-21)27-12-14-6-5-11-26-20(14)32(2)36(3,34)35/h1,5-11,13H,12H2,2-3H3,(H,29,33)(H2,27,28,30,31) |
Clave InChI |
DQWXFCNTZHLVRN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C#C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















